N-(4-Fluoropyridin-2-yl)acetamide
Description
N-(4-Fluoropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a fluorine atom at the 4-position and an acetamide group at the 2-position. This structural motif is significant in medicinal chemistry due to the pyridine ring’s electron-deficient nature and fluorine’s electronegativity, which can enhance binding affinity, metabolic stability, and bioavailability. The compound’s applications span antiviral, antimicrobial, and enzyme inhibitory activities, as inferred from structurally related analogs in the literature .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(4-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
WVLREVAUQNLXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoropyridin-2-yl)acetamide typically involves the reaction of 4-fluoropyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
N-(4-Fluoropyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective biological activity . The pathways involved include inhibition of specific enzymes and modulation of receptor activity, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Halogen-Substituted Pyridinyl Acetamides
N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Difference : A naphthyl group replaces the pyridine ring, and substituents are on a phenyl ring.
- Activity : The naphthyl group enhances π-π stacking in crystal structures, influencing solubility and crystallinity. The dual chloro/fluoro substitution may synergistically modulate enzyme inhibition, though specific data for the target compound are needed .
Heterocyclic Acetamides with Varied Cores
Pyridazine-Based Agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Core Difference : Pyridazine (1,2-diazine) replaces pyridine.
- Biological Activity : Pyridazine derivatives act as FPR2 agonists, with methoxybenzyl groups enhancing receptor specificity. The pyridine core in N-(4-Fluoropyridin-2-yl)acetamide may favor different target interactions due to reduced ring strain and altered hydrogen-bonding capacity .
Benzo[d]thiazole-Piperazine Acetamides (e.g., Compound 47 and 50)
- Structural Features : Incorporation of benzo[d]thiazole and piperazine moieties.
- Antimicrobial Activity : These compounds show potency against gram-positive bacteria (MIC values <1 µg/mL) and fungi. The target compound’s pyridine-fluorine motif may lack the broad-spectrum activity seen in sulfur-containing analogs but could offer selectivity for viral targets .
Anti-Cancer Methoxyphenyl Acetamides (Compounds 38–40)
SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGX, 5RH2)
- Key Features: Pyridinyl/cyanophenyl groups with acetamide linkers.
- Binding Affinity: Pyridine-containing analogs (e.g., 5RGX) show binding energies <−22 kcal/mol due to interactions with HIS163 and ASN142.
Physicochemical and Crystallographic Properties
Crystal Structures of Trichloroacetamides
Solubility and Melting Points
- However, melting points may vary; fluorinated compounds often exhibit lower melting points due to reduced symmetry .
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-Fluoropyridin-2-yl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H8FN
- Molecular Weight : 153.15 g/mol
- Structure : The compound features a pyridine ring substituted with a fluorine atom and an acetamide functional group, which enhances its biological properties.
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance the compound's binding affinity and stability, which can lead to increased efficacy in biological systems.
1. Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways. For instance, derivatives of pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially making it useful in treating chronic inflammatory conditions.
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of related compounds, researchers synthesized a series of N-pyridinyl derivatives and tested them against HepG2 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values suggesting potential for further development as anticancer agents .
Imaging Applications
This compound has been explored as a radiolabeled imaging agent due to the presence of fluorine, which is advantageous in positron emission tomography (PET). Its ability to bind selectively to certain receptors can facilitate tumor imaging and monitoring treatment responses in oncology.
Comparative Biological Activity
| Compound | Anticancer Activity | Anti-inflammatory | Antimicrobial |
|---|---|---|---|
| This compound | Moderate | Potential | Limited |
| Related Pyridine Derivative A | High | Moderate | Yes |
| Related Pyridine Derivative B | Low | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
